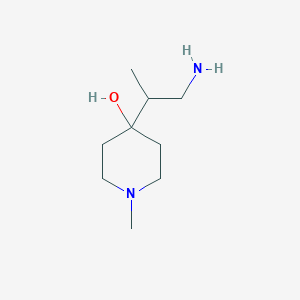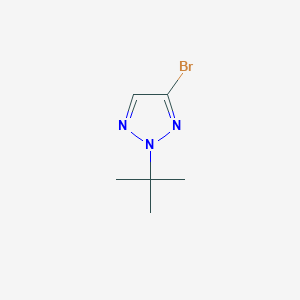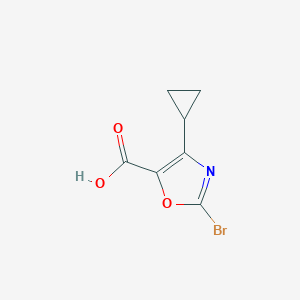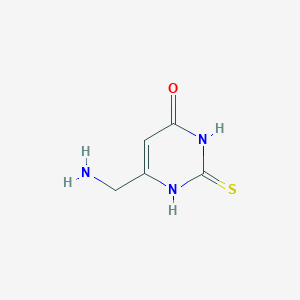
(3-Methylpent-1-yn-3-yl)(propyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylpent-1-yn-3-yl)(propyl)amine is a chemical compound with the molecular formula C9H17N. It is primarily used for research purposes and is not intended for human or veterinary use . This compound is characterized by its unique structure, which includes both an alkyne and an amine functional group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylpent-1-yn-3-yl)(propyl)amine typically involves multi-step organic reactions. One common method includes the alkylation of 3-methylpent-1-yn-3-amine with propyl halides under basic conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Substitution: Alkyl halides, Acid chlorides
Major Products:
Oxidation: Ketones, Carboxylic acids
Reduction: Alkenes, Alkanes
Substitution: Various substituted amines
Applications De Recherche Scientifique
(3-Methylpent-1-yn-3-yl)(propyl)amine has several applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving amine groups.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of (3-Methylpent-1-yn-3-yl)(propyl)amine involves its interaction with various molecular targets, primarily through its amine group. It can act as a ligand for enzymes and receptors, influencing biochemical pathways. The alkyne group can also participate in click chemistry reactions, facilitating the formation of complex molecular architectures .
Comparaison Avec Des Composés Similaires
3-Methylpent-1-yn-3-amine: Shares a similar structure but lacks the propyl group, making it less versatile in certain synthetic applications.
3-Methyl-1-pentyn-3-ol: Contains a hydroxyl group instead of an amine, leading to different reactivity and applications.
Uniqueness: (3-Methylpent-1-yn-3-yl)(propyl)amine’s combination of an alkyne and an amine group, along with the propyl substituent, provides unique reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the development of complex molecules in various fields of research and industry .
Propriétés
Formule moléculaire |
C9H17N |
|---|---|
Poids moléculaire |
139.24 g/mol |
Nom IUPAC |
3-methyl-N-propylpent-1-yn-3-amine |
InChI |
InChI=1S/C9H17N/c1-5-8-10-9(4,6-2)7-3/h2,10H,5,7-8H2,1,3-4H3 |
Clé InChI |
ZGFQEBHGKYBFRN-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(C)(CC)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(Hydroxymethyl)cyclopentyl]acetamide](/img/structure/B13188945.png)
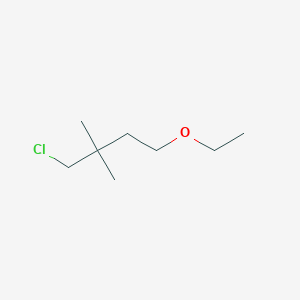
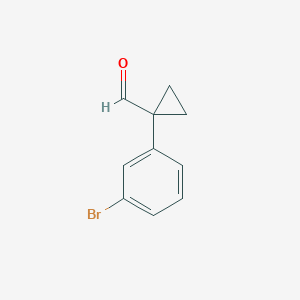
![2-{2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid](/img/structure/B13188962.png)
![N-[3-(Aminomethyl)cyclopentyl]acetamide](/img/structure/B13188980.png)
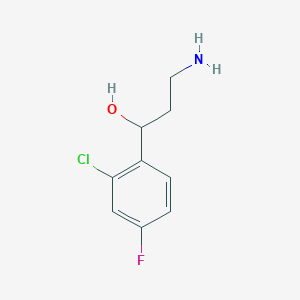
![3-Amino-2-ethyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione](/img/structure/B13188998.png)
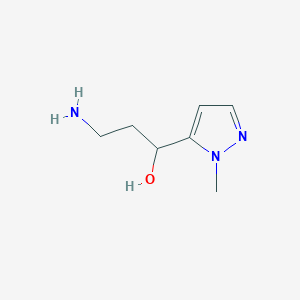
![N-[3-(3-Aminoprop-1-YN-1-YL)phenyl]methanesulfonamide](/img/structure/B13189001.png)
![7-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13189003.png)
